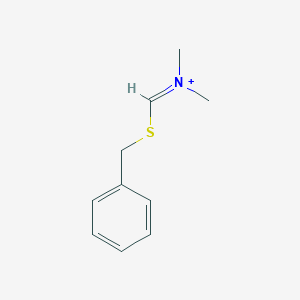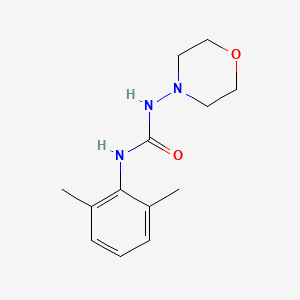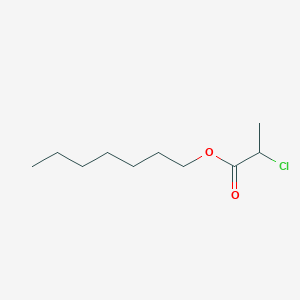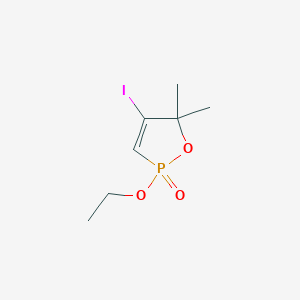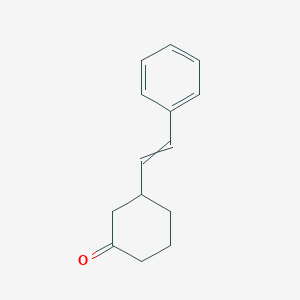![molecular formula C9H6N2S B14402708 5,9-Methano[1,3]thiazolo[4,5-d]azocine CAS No. 88084-55-3](/img/structure/B14402708.png)
5,9-Methano[1,3]thiazolo[4,5-d]azocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Methano[1,3]thiazolo[4,5-d]azocine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano[1,3]thiazolo[4,5-d]azocine typically involves the cyclization of thioamides with appropriate reagents. One classical method involves the Jacobsen cyclization of thioamide to form the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant. Further N-methylation and condensation with aldehydes can yield conjugated products suitable for nonlinear optical applications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5,9-Methano[1,3]thiazolo[4,5-d]azocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and azocine rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is commonly used as an oxidant.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.
Scientific Research Applications
5,9-Methano[1,3]thiazolo[4,5-d]azocine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,9-Methano[1,3]thiazolo[4,5-d]azocine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar fused ring system and are known for their high oxidation stability and charge carrier mobility.
Thiazolo[5,4-d]thiazoles: Another class of compounds with similar structural features and applications in organic electronics.
Uniqueness
5,9-Methano[1,3]thiazolo[4,5-d]azocine is unique due to its specific ring fusion and the presence of both thiazole and azocine moieties. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
88084-55-3 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-thia-5,9-diazatricyclo[6.3.1.02,6]dodeca-1,4,6,8,10-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)9-8(4-7)11-5-12-9/h1-2,4-5H,3H2 |
InChI Key |
CGGVGOKYUNWFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC1=NC=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


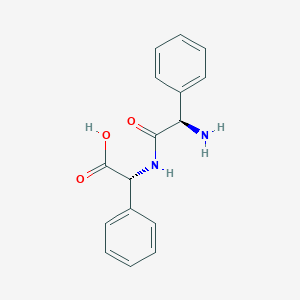
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)

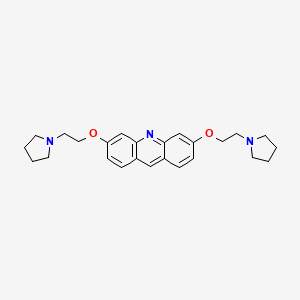
methyl}-1H-imidazole](/img/structure/B14402672.png)
